molecular formula C18H21Br2N7O2 B11559589 2,4-dibromo-6-[(E)-{2-[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol

2,4-dibromo-6-[(E)-{2-[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol

Cat. No.: B11559589
M. Wt: 527.2 g/mol
InChI Key: HWEPZPPYNQRRKI-SRZZPIQSSA-N
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Description

2,4-dibromo-6-[(E)-{2-[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol is a complex organic compound that features a phenol group substituted with bromine atoms at the 2 and 4 positions It also contains a morpholine ring, a pyrrolidine ring, and a triazine ring, making it a highly functionalized molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-6-[(E)-{2-[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol typically involves multiple steps:

    Bromination of Phenol: The starting material, phenol, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 2 and 4 positions.

    Formation of Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with appropriate amines, such as morpholine and pyrrolidine, under controlled conditions.

    Hydrazone Formation: The hydrazone linkage is formed by reacting the triazine derivative with hydrazine hydrate.

    Final Coupling: The final step involves coupling the brominated phenol with the triazine-hydrazone intermediate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The triazine ring can be reduced under specific conditions to yield amines.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino-triazine derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-dibromo-6-[(E)-{2-[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol has several applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for designing new drugs due to its multiple functional groups.

    Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The triazine ring can act as a pharmacophore, while the bromine atoms and other functional groups can modulate its activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2,4-dibromophenol: A simpler analog lacking the triazine and morpholine-pyrrolidine moieties.

    2,4-dibromo-6-[(morpholin-4-yl)methyl]phenol: Similar but lacks the triazine and hydrazone linkage.

    2,4-dibromo-6-[(4-methyl-2-nitrophenyl)imino]methylphenol: Contains a nitrophenyl group instead of the triazine-hydrazone moiety.

Uniqueness

The uniqueness of 2,4-dibromo-6-[(E)-{2-[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol lies in its highly functionalized structure, which provides multiple sites for chemical modification and potential interactions with biological targets. This makes it a versatile compound for various research applications.

Properties

Molecular Formula

C18H21Br2N7O2

Molecular Weight

527.2 g/mol

IUPAC Name

2,4-dibromo-6-[(E)-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]phenol

InChI

InChI=1S/C18H21Br2N7O2/c19-13-9-12(15(28)14(20)10-13)11-21-25-16-22-17(26-3-1-2-4-26)24-18(23-16)27-5-7-29-8-6-27/h9-11,28H,1-8H2,(H,22,23,24,25)/b21-11+

InChI Key

HWEPZPPYNQRRKI-SRZZPIQSSA-N

Isomeric SMILES

C1CCN(C1)C2=NC(=NC(=N2)N/N=C/C3=C(C(=CC(=C3)Br)Br)O)N4CCOCC4

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=C(C(=CC(=C3)Br)Br)O)N4CCOCC4

Origin of Product

United States

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